molecular formula C11H18N2O3S B2451466 3-Methanesulfonyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-one CAS No. 1445689-26-8

3-Methanesulfonyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2451466
CAS No.: 1445689-26-8
M. Wt: 258.34
InChI Key: ZLWTVXCYEJTAMU-UHFFFAOYSA-N
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Description

3-Methanesulfonyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-one is a chemical compound with the molecular formula C11H18N2O3S and a molecular weight of 258.34 g/mol . It is characterized by the presence of a methanesulfonyl group, a piperazine ring, and a propynyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfonyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-one typically involves the reaction of 4-(prop-2-yn-1-yl)piperazine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methanesulfonyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-one is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Methanesulfonyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with proteins and alter their function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methanesulfonyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-ol
  • 3-Methanesulfonyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-amine
  • 3-Methanesulfonyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-thiol

Uniqueness

3-Methanesulfonyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-methylsulfonyl-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-3-5-12-6-8-13(9-7-12)11(14)4-10-17(2,15)16/h1H,4-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWTVXCYEJTAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(=O)N1CCN(CC1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445689-26-8
Record name 3-methanesulfonyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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